molecular formula C4H10N2O2 B13310692 2-Amino-3-methoxypropanamide

2-Amino-3-methoxypropanamide

Cat. No.: B13310692
M. Wt: 118.13 g/mol
InChI Key: NAAMIKBWSCMFTC-UHFFFAOYSA-N
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Description

Contextualization within Amidic and Amino Acid Derivative Chemistry

From a structural standpoint, 2-Amino-3-methoxypropanamide is classified as an amino acid derivative. Specifically, it can be considered a derivative of the proteinogenic amino acid serine, where the hydroxyl group has been methylated to form a methoxy (B1213986) group, and the carboxylic acid has been converted to a primary amide. This structural heritage is significant, as amino acids and their derivatives are fundamental building blocks in nature and are frequently used as starting materials or scaffolds in the synthesis of new chemical entities. medchemexpress.com

The molecule's chemical behavior is dictated by its functional groups: the primary amine, the amide, and the ether (methoxy group). The primary amine is basic and can be readily protonated or undergo reactions such as acylation and alkylation. The amide group is relatively stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia (B1221849). smolecule.com The presence of both a hydrogen bond donor (the amine and amide N-H) and hydrogen bond acceptors (the carbonyl oxygen, the methoxy oxygen, and the amine nitrogen) allows for a variety of intermolecular interactions that influence its physical properties, such as solubility and melting point. cymitquimica.com The chirality of the molecule, with the stereocenter at the alpha-carbon, is a defining feature that necessitates stereocontrolled synthetic strategies and has profound implications for its biological interactions. cymitquimica.com

Historical Trajectory of Research on this compound

The research history of this compound is intrinsically linked to the development of the anticonvulsant drug Lacosamide, which is the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropanamide. The journey began in the 1990s with the work of Dr. Harold Kohn and his research group at the University of Houston, who were investigating functionalized amino acids as potential anticonvulsant agents. This line of inquiry led to the synthesis of a series of N-benzyl-2-acetamido-3-oxypropionamide analogs.

Within this context, (R)-2-Amino-N-benzyl-3-methoxypropanamide emerged as a key intermediate in the synthesis of Lacosamide. derpharmachemica.com Consequently, much of the research on this compound has been driven by the need to develop efficient and stereoselective methods for its preparation as a precursor to the final drug product. Furthermore, as with any pharmaceutical manufacturing process, impurities must be identified, characterized, and controlled. (R)-2-Amino-N-benzyl-3-methoxypropanamide is also recognized as a process-related impurity in the production of Lacosamide, specifically N-Desacetyl Lacosamide. smolecule.com This has necessitated the development of analytical methods for its detection and quantification to ensure the purity and quality of the final active pharmaceutical ingredient. clearsynth.com Thus, the historical trajectory of research on this compound is less about the compound itself as a primary subject of investigation and more about its supporting role in the development and production of a significant therapeutic agent.

Methodological Approaches in this compound Investigation

The investigation of this compound has employed a range of chemical and analytical methodologies, largely centered around its synthesis and characterization.

Synthetic Approaches: Several synthetic routes to this compound and its derivatives have been developed, often with a focus on controlling the stereochemistry. A common strategy begins with a chiral starting material, such as D-serine, to establish the desired (R)-configuration. derpharmachemica.com A typical synthetic sequence involves:

Protection: The amino group of D-serine is protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. derpharmachemica.com

Amidation: The carboxylic acid is then coupled with benzylamine (B48309) to form the N-benzyl amide. derpharmachemica.com

O-methylation: The hydroxyl group is methylated, a step that can be challenging and may lead to side products. derpharmachemica.com

Deprotection: The protecting group is removed from the amine to yield the final product. derpharmachemica.com

Alternative approaches involve the resolution of a racemic mixture of 2-amino-N-benzyl-3-methoxypropanamide. This can be achieved through classical resolution using a chiral acid to form diastereomeric salts that can be separated by crystallization. google.com Dynamic kinetic resolution is a more advanced technique that has also been explored, where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. google.com

Analytical Methodologies: The primary analytical challenge concerning this compound is its quantification as an impurity in Lacosamide. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. lgcstandards.com These methods are developed to be highly sensitive and specific, capable of separating the analyte from the active pharmaceutical ingredient and other related impurities. The compound also serves as a reference standard in these analytical procedures to ensure the accuracy and validity of the results. clearsynth.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Overview of Major Research Themes in this compound Science

The research landscape for this compound is dominated by its connection to pharmaceutical development. The major research themes include:

Impurity Profiling and Control: As a known impurity, research is dedicated to understanding the formation pathways of this compound during the synthesis of Lacosamide. This knowledge is crucial for developing manufacturing processes that limit its formation to acceptable levels as mandated by regulatory agencies.

Reference Standard Development: The synthesis of highly pure this compound is essential for its use as an analytical reference standard. This ensures the reliable quality control of Lacosamide. clearsynth.com

Structure-Activity Relationship (SAR) Studies: While the primary focus is on its role as an intermediate and impurity, derivatives of this compound are used in SAR studies. By modifying the structure of Lacosamide and its precursors, researchers can probe the molecular interactions necessary for anticonvulsant activity and design new compounds with potentially improved properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAMIKBWSCMFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 Methoxypropanamide and Its Stereoisomers

Chemoenzymatic Synthetic Routes to 2-Amino-3-methoxypropanamide

Chemoenzymatic approaches combine the selectivity of biological catalysts with the practicality of chemical reactions to achieve efficient and stereocontrolled synthesis. These methods are particularly valuable for producing enantiomerically pure forms of this compound.

Asymmetric Synthesis via Biocatalytic Transformations

Biocatalytic transformations leverage enzymes to create chiral molecules with high enantioselectivity directly. In the context of this compound synthesis, this can involve dynamic kinetic resolution (DKR), where an enzyme selectively acylates one enantiomer of a racemic amine while the unreacted enantiomer is continuously racemized. This process allows for a theoretical yield of 100% for the desired single enantiomer.

A notable example involves the use of lipase (B570770) B from Candida antarctica (CALB). google.com In this system, racemic 2-amino-N-benzyl-3-methoxypropanamide is subjected to enantioselective acylation. google.com The undesired (S)-enantiomer is converted back to the racemate by a racemization promoter, such as an aldehyde (e.g., 5-nitrosalicylaldehyde or 3,5-dichlorosalicylaldehyde), allowing the enzyme to continuously acylate the (R)-enantiomer. google.com This dynamic process is highly efficient, converting the entire racemic starting material into the desired (R)-acetylated product. google.com The reaction is typically performed at elevated temperatures (e.g., 50-80 °C) in solvents like isopropyl acetate (B1210297) to facilitate both the enzymatic reaction and the racemization. google.com

The integration of enzymatic steps within a synthetic sequence, such as using hydroxylases to introduce specific functional groups, represents a powerful strategy in modern organic synthesis. nsf.gov Pairing iron and α-ketoglutarate dependent hydroxylases with traditional synthetic methods allows for the efficient preparation of complex molecules. nsf.gov

Enzymatic Resolution of this compound Racemates

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively reacts with only one of the two enantiomers, converting it into a new compound that can be easily separated from the unreacted enantiomer.

One reported chemoenzymatic method for synthesizing the precursor to (R)-2-acetamido-N-benzyl-3-methoxypropanamide involves the kinetic resolution of racemic 2-amino-N-benzyl-3-methoxypropanamide. jocpr.com In this process, the racemic amine is treated with an acylating agent in the presence of an enzyme. The enzyme Novozyme 435, a commercial formulation of CALB, has been effectively used for this purpose. jocpr.com It catalyzes the selective acetylation of the (R)-enantiomer, yielding (R)-2-Acetamido-N-benzyl-3-methoxypropanamide with high enantioselectivity, while leaving the (S)-enantiomer largely unreacted. jocpr.com This allows for the separation of the two stereoisomers. Several patents also describe processes for the enzymatic resolution of related racemic compounds. dntb.gov.ua

The efficiency of such resolutions depends on the choice of enzyme, solvent, and acylating agent.

Table 1: Examples of Enzymatic Resolution for the Synthesis of this compound Derivatives
EnzymeSubstrateReaction TypeKey ConditionsOutcomeSource
Novozyme 435 (CALB)Racemic 2-amino-N-benzyl-3-methoxypropanamideKinetic ResolutionAcylationSelective synthesis of (R)-2-Acetamido-N-benzyl-3-methoxypropanamide jocpr.com
Lipase B from Candida antarctica (CALB)Racemic 2-amino-N-benzyl-3-methoxypropanamideDynamic Kinetic ResolutionIsopropyl acetate solvent, 70°C, presence of a racemization promoter (e.g., 5-nitrosalicylaldehyde)High-yield conversion to the single (R)-enantiomer of the acetylated product google.com

Total Synthesis Strategies for this compound

Total chemical synthesis provides alternative, enzyme-free routes to this compound and its derivatives. These methods often involve multiple steps and rely on established organic chemistry reactions.

Multi-Step Chemical Synthesis Approaches

Several multi-step synthetic pathways to this compound and its N-acetylated derivatives have been developed, often starting from readily available precursors like serine or acrylic acid.

One common approach begins with D-serine. google.com The synthesis may involve protecting the amino group, coupling the carboxylic acid with benzylamine (B48309) to form the amide, and then methylating the hydroxyl group. jocpr.com An alternative route involves first methylating the hydroxyl group of the protected D-serine, followed by amidation. jocpr.com For instance, N-Boc-D-serine can be methylated, coupled with benzylamine, and then deprotected and acetylated to yield the final product. google.com

Another documented synthesis starts from methyl 2,3-dibromopropionate. jocpr.com This route involves a four-step sequence:

Reaction with sodium methoxide (B1231860) to yield 2-bromo-3-methoxypropanoic acid. jocpr.com

Amidation with benzylamine to afford N-benzyl-2-(benzylamino)-3-methoxypropanamide. jocpr.com

Hydrogenolysis using a Palladium on carbon (Pd/C) catalyst to remove one of the benzyl (B1604629) groups, yielding racemic 2-amino-N-benzyl-3-methoxypropanamide. jocpr.com

The final step is typically an enzymatic resolution to obtain the desired enantiomer. jocpr.com

Table 2: Comparison of Selected Multi-Step Synthesis Routes
Starting MaterialKey Intermediates/StepsStereochemical ControlSource
D-SerineN-protection (Boc or Cbz), O-methylation (e.g., with methyl iodide and silver oxide), amidation with benzylamine, deprotection, acetylation. jocpr.comgoogle.comChiral pool (starting from enantiopure D-serine). nih.gov jocpr.comgoogle.comnih.gov
Methyl 2,3-dibromopropionate2-bromo-3-methoxypropanoic acid, N-benzyl-2-(benzylamino)-3-methoxypropanamide, 2-amino-N-benzyl-3-methoxypropanamide. jocpr.comProduces a racemate, requiring a final resolution step. jocpr.com jocpr.com
Acrylic AcidMulti-step process involving intermediates like (R)-N-benzyl-2-azido-3-methoxypropanamide. researchgate.netEnantioselective steps incorporated in the sequence. researchgate.net researchgate.net

Enantioselective Synthesis Techniques

Enantioselective synthesis aims to produce a single stereoisomer directly, avoiding the need for resolving a racemic mixture. This is often achieved by using chiral starting materials (chiral pool synthesis) or chiral catalysts.

A prominent example of chiral pool synthesis is the use of D-serine as the starting material. nih.gov Since D-serine already possesses the desired (R)-configuration at the alpha-carbon, this chirality can be preserved throughout the reaction sequence to yield the (R)-enantiomer of the final product. nih.gov A versatile method reported for introducing various substituents at the 3-oxy position starts from D-serine and proceeds through a key aziridine (B145994) carboxylate ester intermediate, which allows for stereocontrolled synthesis. nih.gov

Another enantioselective route starts from acrylic acid and builds the chiral center using asymmetric reactions. researchgate.net This approach provides a non-infringing pathway to the target molecule, demonstrating the power of modern asymmetric catalysis to construct complex chiral structures from simple achiral precursors. researchgate.net These methods highlight the importance of stereochemical control in minimizing racemization and ensuring the production of the desired enantiomerically pure compound.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. innovareacademics.in These principles focus on preventing waste, improving atom economy, using less hazardous chemicals, and designing energy-efficient processes. innovareacademics.innih.gov

In the synthesis of this compound and its derivatives, several green chemistry strategies can be implemented:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives is a key goal. For instance, using a water-ethanol mixture as a reaction medium can significantly reduce environmental impact and simplify product isolation. nih.gov

Catalysis: The use of catalysts, especially biocatalysts (enzymes) or recyclable catalysts, is a cornerstone of green chemistry. Enzymes like Novozyme 435 operate under mild conditions and can be recycled and reused, improving process economy. google.comjocpr.com Similarly, developing recoverable nanocomposite catalysts can lead to more sustainable chemical production. ajgreenchem.com

Energy Efficiency: Performing reactions at ambient temperature and pressure when possible reduces energy consumption. Many enzymatic reactions operate under mild temperature conditions. jocpr.com

The adoption of these principles not only reduces the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective manufacturing processes. nih.govajgreenchem.com

Table 3: Application of Green Chemistry Principles in Synthesis
Green Chemistry PrincipleApplication ExampleBenefitSource
Prevention of WasteEmploying minimal-protection strategies to avoid protection/deprotection steps.Reduces reagent use and number of synthetic steps. researchgate.net
CatalysisUsing recyclable enzymes (e.g., CALB) or biodegradable catalysts.High selectivity, mild reaction conditions, reduced waste, and potential for catalyst reuse. google.comajgreenchem.com
Use of Safer Solvents & ReagentsUtilizing water-ethanol mixtures instead of chlorinated solvents.Reduces toxicity and environmental impact; simplifies workup. nih.gov
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure.Lowers energy consumption and costs. jocpr.com

Solvent-Free and Aqueous Medium Syntheses

The development of synthetic routes that minimize or eliminate the use of organic solvents is a core principle of green chemistry. For the synthesis of this compound and its derivatives, methodologies have been explored that utilize solvent-free conditions or aqueous media to reduce environmental impact.

One notable solvent-free approach involves the direct reaction of 2-bromo-3-methoxypropanoic acid with benzylamine. In this method, the reactants are heated together in a sealed tube at 120-125°C for 48 hours without any base or solvent. jocpr.com This process yields the intermediate N-benzyl-2-(benzylamino)-3-methoxypropanamide, which can subsequently be converted to the desired 2-amino-N-benzyl-3-methoxypropanamide. For instance, the hydrogenation of N-benzyl-2-(benzylamino)-3-methoxypropanamide using 10% Palladium on carbon (Pd/C) in methanol (B129727) produces 2-amino-N-benzyl-3-methoxypropanamide in high yield. jocpr.com

Aqueous media have also been employed in various stages of synthesis and purification. For example, the preparation of (2R)-2-amino-N-benzyl-3-methoxypropanamide can involve the use of an aqueous solution of sodium hydroxide (B78521). googleapis.com In other patented processes, water is used in conjunction with organic solvents. One such method describes reacting N-Boc-D-serine with an aqueous sodium hydroxide solution in a mixture of acetonitrile (B52724) and water. google.com Another procedure involves purification by preparing a mixture of the crude product in water and a solvent such as an alcohol or ketone. google.com Furthermore, the resolution of racemic 2-amino-N-benzyl-3-methoxypropanamide to isolate the desired (R)-enantiomer can be performed by basifying a mixture of the tartrate salt in water with aqueous ammonia (B1221849), followed by extraction. google.com

These examples highlight a shift towards more environmentally benign synthesis strategies, reducing reliance on volatile and often hazardous organic solvents.

Synthetic StepConditionsReactantsProductYieldReference
AmidationSolvent-free, 120-125°C, 48h, sealed tube2-bromo-3-methoxypropanoic acid, BenzylamineN-benzyl-2-(benzylamino)-3-methoxy propanamide68.1% jocpr.com
Debenzylation10% Pd/C, H₂, Methanol, 25-30°CN-benzyl-2-(benzylamino)-3-methoxy propanamide2-amino-N-benzyl-3-methoxypropanamide88.6% jocpr.com
ResolutionAqueous ammonia, Water/Methylene (B1212753) chlorideD-(+)-ditoluoyl tartrate salt of (R)-N-benzyl-2-amino-3-methoxypropionamide(R)-N-benzyl-2-amino-3-methoxypropionamideData not available google.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical consideration in modern pharmaceutical manufacturing. The American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable has identified amide bond formation that avoids reagents with poor atom economy as a top challenge. ucl.ac.uk This is particularly relevant as amide bonds are present in a large percentage of drug candidates. ucl.ac.uk

Traditional methods for creating amides often involve coupling agents that result in significant waste. In the context of this compound synthesis, research has been directed towards developing more atom-economical catalytic methods. One such advancement is the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, as catalysts for the direct amidation of carboxylic acids with amines. ucl.ac.uk This methodology has been applied to the synthesis of (S)-2-Amino-N-benzyl-3-methoxypropanamide, demonstrating high yields and addressing the sustainability issues of conventional methods. ucl.ac.uk

Improving reaction efficiency involves not just maximizing yield but also optimizing reaction times, temperatures, and catalyst use, all of which contribute to a more cost-effective and environmentally sustainable process. The development of novel catalysts and process optimization for intermediates like this compound remains an active area of research. ucl.ac.ukjustia.com

Catalyst/MethodReactantsProductYieldKey Efficiency ConsiderationReference
B(OCH₂CF₃)₃ (10 mol%)(S)-2-amino-3-methoxypropanoic acid, Benzylamine(S)-2-Amino-N-benzyl-3-methoxypropanamide84%Catalytic amidation improves atom economy over stoichiometric coupling agents. ucl.ac.uk
B(OCH₂CF₃)₃ (20 mol%)(S)-2-amino-3-methoxypropanoic acid, Benzylamine(S)-2-Amino-N-benzyl-3-methoxypropanamide91%Higher catalyst loading improves yield. ucl.ac.uk
Solvent-free thermal amidation2-bromo-3-methoxypropanoic acid, BenzylamineN-benzyl-2-(benzylamino)-3-methoxy propanamide68.1%Eliminates solvent waste but requires high temperature and long reaction time. jocpr.com

Chemical Reactivity, Derivatization, and Functionalization of 2 Amino 3 Methoxypropanamide

Amination and Amidation Reactions of 2-Amino-3-methoxypropanamide

The primary amino group in this compound is a key site for nucleophilic reactions, particularly amination and amidation, which lead to the formation of new carbon-nitrogen bonds.

Amidation Reactions: The most prominent reaction of the amino group is acylation to form an amide. For instance, the acetylation of (2R)-2-amino-N-benzyl-3-methoxypropanamide is a crucial step in the synthesis of Lacosamide. google.com This reaction typically involves treating the amino compound with an acylating agent like acetic anhydride (B1165640) in the presence of a base. google.com The base, such as triethylamine, neutralizes the acid byproduct and facilitates the reaction. google.com

Amination Reactions: While the primary amine can act as a nucleophile, it can also be formed through reductive amination pathways starting from a carbonyl precursor. nih.gov The amino group itself can be alkylated using alkyl halides, leading to the formation of secondary or tertiary amines. smolecule.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, although amides generally exhibit lower nucleophilicity compared to amines, often requiring specialized catalyst systems. syr.edu

Recent studies have also explored the amination of related β-methoxy amides, where the methoxy (B1213986) group acts as a leaving group. This transformation, promoted by reagents like lithium chloride, proceeds through the elimination of methanol (B129727) followed by a Michael addition of an amine, offering a novel route to β-amino amides. nih.gov

Table 1: Examples of Amination and Amidation Reactions

Reaction Type Reactant(s) Reagent(s) Product Type
Acetylation (2R)-2-amino-N-benzyl-3-methoxypropanamide Acetic anhydride, base (e.g., triethylamine) google.com N-acetyl derivative (Lacosamide) google.com
Alkylation This compound Alkyl halide Secondary or tertiary amine smolecule.com
N-Arylation Amide Aryl halide, Palladium catalyst, Ligand N-aryl amide syr.edu
Amination via Methoxy Elimination β-methoxy propanamide, Alkyl amine Lithium chloride (LiCl) nih.gov β-amino amide nih.gov

Esterification and Etherification Reactions of this compound Derivatives

The functional groups of this compound and its derivatives allow for esterification and etherification reactions, which are critical for modifying the compound's structure and properties. These reactions often target a hydroxyl precursor or involve the existing methoxy group.

Esterification: The synthesis of ester derivatives from related structures is a common strategy to modify bioavailability and biological activity. medcraveonline.commedcraveonline.com For example, in the synthesis of Lacosamide, a precursor D-serine is first esterified to its methyl ester. google.com The esterification of a carboxylic acid precursor of this compound can be achieved using various methods, including reaction with an alcohol in the presence of an acid catalyst or using coupling agents. researchgate.net

Etherification: The methoxy group (-OCH3) is a defining feature of the molecule. Its synthesis often involves the methylation of a hydroxyl precursor. A common method is the Williamson ether synthesis, though in the synthesis of Lacosamide, methylation of the hydroxyl group of (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide is achieved using methyl iodide in the presence of silver oxide. google.com Etherification can also be performed on phenolic precursors under basic conditions. researchgate.net Selective etherification has been demonstrated in complex molecules containing multiple hydroxyl groups, highlighting the potential for regioselective modification. sioc-journal.cn

Table 2: Reagents for Esterification and Etherification

Reaction Functional Group Targeted Typical Reagents
Esterification Carboxylic acid Alcohol, Acid catalyst; Coupling agents (e.g., DCC) medcraveonline.com
Etherification (Methylation) Hydroxyl group Methyl iodide, Silver oxide; google.com Dimethyl sulfate

Nucleophilic and Electrophilic Substitution Patterns in this compound

The reactivity of this compound in substitution reactions is dictated by the nucleophilic character of its primary amine and the electrophilic nature of the carbonyl carbon in the amide group.

Nucleophilic Substitution: The primary amino group is a potent nucleophile and readily participates in SN2 reactions with electrophiles like alkyl halides. smolecule.comlibretexts.org The nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing a leaving group. libretexts.org The amide nitrogen is significantly less nucleophilic due to the resonance delocalization of its lone pair with the adjacent carbonyl group. syr.edu

The molecule can also undergo nucleophilic aromatic substitution (SNAr) if an aromatic ring with electron-withdrawing groups is introduced. libretexts.orgpressbooks.pub In such cases, a nucleophile can replace a leaving group on the aromatic ring, with the reaction proceeding through a stabilized carbanion intermediate (a Meisenheimer complex). libretexts.orgpressbooks.pub

Electrophilic Substitution: The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. This is exemplified by the hydrolysis of the amide bond under acidic or basic conditions to yield the corresponding carboxylic acid and amine. smolecule.com

Electrophilic aromatic substitution would occur if the benzyl (B1604629) group (in N-benzyl derivatives) were subjected to electrophilic attack. However, the amide group is generally deactivating, making such reactions less favorable compared to those on activated aromatic rings. The rules governing electrophilic and nucleophilic aromatic substitutions are often opposite: electron-donating groups favor electrophilic substitution, while electron-withdrawing groups favor nucleophilic substitution. libretexts.orgresearchgate.net

Cyclization and Heterocyclic Compound Formation from this compound Precursors

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic compounds. The amino group and the amide functionality can participate in intramolecular or intermolecular cyclization reactions.

For instance, derivatives of this compound can be used to construct nitrogen-containing heterocycles. chim.it Tandem reactions, such as diazotization followed by cyclization, are a powerful strategy for forming fused heterocyclic systems like 1,2,3-triazinones from amino-amide precursors. nih.gov The synthesis of heterocyclic compounds can also be achieved through the cyclization of Schiff bases, which can be formed from the primary amine of this compound and an aldehyde or ketone. ekb.eg Subsequent reactions of the resulting imine bond can lead to the formation of azetidines, thiazolidines, oxazepines, and other heterocyclic rings. ekb.eg

Furthermore, domino processes involving Michael-initiated ring closure (MIRC) reactions can be employed. chim.it In these reactions, a nucleophilic site within the molecule (or an external nucleophile) adds to an activated double bond, followed by an intramolecular cyclization to form a heterocyclic ring. While not directly reported for this compound itself, its functional groups are suitable for designing such synthetic pathways towards complex heterocyclic targets like morpholines and piperazines. chim.it

Radical Chemistry and Oxidation-Reduction Pathways Involving this compound

The functional groups within this compound and its derivatives can participate in oxidation and reduction reactions, which alter the oxidation state of the carbon atoms. masterorganicchemistry.com

Oxidation: The primary amine can be oxidized, though this is less common than its nucleophilic reactions. The methoxy group can potentially be oxidized to an aldehyde or carboxylic acid under strong oxidizing conditions using reagents like potassium permanganate (B83412) (KMnO4). The carbon backbone itself can be subject to oxidation. For example, dehydrogenation of related 4H-chromenes, which can be considered cyclic analogues, using oxidants like DDQ or iodine, leads to the formation of conjugated iminochromenes. bhu.ac.in This suggests that under specific conditions, the C-N bond could be involved in oxidative transformations.

Reduction: The amide group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine. This reaction converts the -CONH- group into a -CH2NH- group, fundamentally altering the molecule's structure and reactivity. The reduction of an organic molecule is characterized by an increase in the number of C-H bonds or a decrease in the number of C-O (or other heteroatom) bonds. masterorganicchemistry.comucr.edu In some synthetic routes leading to related compounds, the reduction of an azide (B81097) group to a primary amine via catalytic hydrogenation is a key step. google.com

Table 3: Oxidation and Reduction Reactions

Reaction Type Functional Group Reagent(s) Product Functional Group
Oxidation Methoxy Group Potassium permanganate (KMnO4) Aldehyde/Carboxylic Acid
Reduction Amide Lithium aluminum hydride (LiAlH4) Amine
Reduction Azide Catalytic Hydrogenation (e.g., Pd/C, H2) google.com Amine

Theoretical and Computational Investigations of 2 Amino 3 Methoxypropanamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) are instrumental in exploring these characteristics at the atomic level.

Frontier Molecular Orbital Analysis of 2-Amino-3-methoxypropanamide

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the lone pairs of the nitrogen atom in the amino group and the oxygen of the amide group. The LUMO is likely centered on the electrophilic carbonyl carbon of the amide group. This distribution dictates the molecule's behavior in chemical reactions, identifying the primary sites for nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Properties for this compound (Illustrative) This table presents hypothetical but realistic values for illustrative purposes based on similar molecules.

Parameter Energy (eV) Description
EHOMO -9.85 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -0.75 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

The relatively large energy gap suggested by this illustrative data implies that this compound is a kinetically stable molecule.

Reaction Mechanism Elucidation via Computational Transition State Theory

Computational Transition State (TS) Theory is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along this path—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur).

For a molecule like this compound, this methodology could be applied to understand reactions such as N-acylation or other modifications. For instance, in the synthesis of the related drug Lacosamide, a key step involves the acetylation of an amino group. A computational study of such a reaction on this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, product, and a proposed transition state.

Frequency Analysis: Confirming the nature of the stationary points. The reactant and product will have all positive vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state downhill to both the reactant and the product, confirming that the identified TS correctly connects the desired species.

These calculations provide a detailed, step-by-step view of the bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations of this compound Conformations

While quantum chemical studies provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves, flexes, and interacts with its environment over time. mdpi.com This is crucial for understanding its behavior in solution and in biological systems.

Conformational Landscape Analysis in Various Solvents

This compound possesses significant conformational flexibility due to several rotatable single bonds, particularly within the methoxypropyl side chain and around the amide bond. MD simulations can explore the molecule's conformational landscape by simulating its trajectory over nanoseconds or longer.

The choice of solvent is critical, as intermolecular interactions between the solute and solvent molecules can stabilize or destabilize certain conformations. An MD simulation in an explicit solvent model would reveal:

In Water (Polar, Protic): The molecule would likely adopt conformations that maximize hydrogen bonding between its polar groups (amino, amide, ether) and water molecules. Folded or compact structures might be less favored.

In Chloroform (Less Polar): Intramolecular hydrogen bonding might become more prevalent, leading to more compact or folded conformations, as the solvent cannot compete as effectively for hydrogen bonding sites.

By analyzing the simulation trajectory, researchers can generate a Ramachandran-like plot for key dihedral angles to identify the most populated (lowest energy) conformational states.

Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups within this compound allow it to participate in a rich network of hydrogen bonds. Understanding these interactions is key to predicting its solubility and how it might interact with a biological target. MD simulations provide a detailed analysis of the formation, duration, and geometry of these bonds. researchgate.netresearchgate.net

Table 2: Potential Hydrogen Bonding Sites in this compound

Functional Group Potential Role Atom(s) Involved
Amino Group (-NH2) Donor N-H
Amide Group (-CONH-) Donor N-H
Amide Group (-CONH-) Acceptor C=O

In an aqueous solution, MD simulations would show the dynamic formation and breaking of hydrogen bonds between these sites and surrounding water molecules. The analysis can quantify the average number of hydrogen bonds per molecule and identify which sites are the most active participants, providing a molecular-level explanation for its physicochemical properties. researchgate.net

Structure-Activity Relationship (SAR) Prediction for this compound Analogues (Computational Focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. researchgate.net Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, use computational methods to predict the activity of novel compounds. nih.gov

Given that this compound is a substructure of the anticonvulsant drug Lacosamide, computational SAR studies on its analogues could be used to explore and predict potential anticonvulsant or other neurological activities. researchgate.netnih.gov A typical computational SAR workflow would involve:

Dataset Creation: A series of analogues of this compound would be designed by systematically modifying its structure (e.g., altering substituents on the amino group, changing the methoxy (B1213986) group to other ethers or alkyl chains).

Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic) is calculated.

Model Building: A mathematical model is created that correlates the calculated descriptors with experimentally measured biological activity.

Prediction: The validated model is then used to predict the activity of new, untested analogues, guiding synthetic efforts toward more potent compounds.

A QSAR study on Lacosamide derivatives has been performed to analyze the relationship between their structure and anticonvulsant activity, demonstrating the applicability of these methods to this class of compounds. researchgate.net

Table 3: Framework for a Hypothetical Computational SAR Study of this compound Analogues

Step Description Example
1. Define Core Scaffold This compound C4H10N2O2
2. Create Analogues Systematically modify the primary amine and amide functionalities. N-acylation, N-alkylation, substitution of the methoxy group.
3. Calculate Descriptors Use software to compute properties like molecular weight, logP, polar surface area, and quantum chemical descriptors (e.g., HOMO/LUMO energies). Electronic descriptors, topological indices.
4. Correlate with Activity Build a statistical model (e.g., multiple linear regression) linking descriptors to a measured biological endpoint (e.g., IC50). QSAR equation: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

| 5. Predict New Compounds | Use the model to predict the activity of designed but unsynthesized analogues. | Identify candidates with potentially improved potency or properties. |

Through such computational approaches, the vast chemical space around the this compound scaffold can be explored efficiently to identify promising candidates for further development.

In Silico Screening and Ligand Design Incorporating this compound Scaffolds

The application of computational methods in drug discovery has revolutionized the process of identifying and optimizing novel therapeutic agents. In silico techniques, such as virtual screening and ligand-based or structure-based drug design, offer a rapid and cost-effective approach to explore vast chemical spaces and prioritize compounds for synthesis and experimental testing. The this compound backbone presents a versatile and synthetically accessible scaffold for the generation of diverse small molecule libraries aimed at various biological targets. Its inherent functionalities—a primary amine, an amide, and a methoxy group—provide multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target interactions.

In silico screening campaigns utilizing the this compound scaffold can be conceptualized through several established computational workflows. Initially, a virtual library of derivatives is generated by systematically modifying the core structure. This can involve the addition of various substituents at the amine and amide positions, as well as alterations to the methoxy group. These modifications can be guided by principles of medicinal chemistry to explore different chemical spaces and optimize properties such as solubility, metabolic stability, and target affinity.

Once the virtual library is established, structure-based virtual screening can be employed if the three-dimensional structure of the biological target is known. This process involves docking each compound from the virtual library into the binding site of the target protein. Sophisticated scoring functions are then used to estimate the binding affinity of each ligand, ranking them based on their predicted potency. This methodology allows for the identification of compounds that are sterically and electronically complementary to the target's active site. For instance, in a hypothetical screen against a protein kinase, the amide nitrogen of the this compound scaffold could act as a hydrogen bond donor, while the carbonyl oxygen could serve as an acceptor, mimicking the interactions of the native ATP ligand.

In the absence of a known target structure, ligand-based design strategies can be implemented. If a set of known active molecules is available, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. The virtual library of this compound derivatives can then be screened against this pharmacophore model to identify molecules that possess the desired features in the correct spatial orientation. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of compounds with their biological activities, providing a predictive tool for the design of more potent analogs.

The insights gained from these in silico investigations are invaluable for guiding the subsequent stages of drug discovery. The top-ranked compounds from virtual screening can be synthesized and subjected to experimental validation, significantly increasing the probability of identifying promising lead candidates. Furthermore, the detailed interaction patterns observed in molecular docking simulations can inform the rational design of next-generation inhibitors with improved affinity and selectivity.

To illustrate the potential outcomes of such a computational study, the following table presents hypothetical data from a virtual screening of a library of this compound derivatives against a target protein. The data includes docking scores, which predict binding affinity, and the number of hydrogen bonds formed with the protein, a key indicator of specific interactions.

Compound IDThis compound DerivativeDocking Score (kcal/mol)Number of Hydrogen Bonds
AMP-001N-benzyl-2-amino-3-methoxypropanamide-8.53
AMP-0022-amino-3-methoxy-N-(pyridin-2-yl)propanamide-9.24
AMP-0032-amino-N-(4-fluorobenzyl)-3-methoxypropanamide-8.93
AMP-0042-amino-3-methoxy-N-(1H-indol-5-yl)propanamide-9.85
AMP-0052-amino-3-methoxy-N-phenylpropanamide-7.82

Enzymatic and Microbial Biotransformation Pathways of 2 Amino 3 Methoxypropanamide

Identification of Biocatalysts for 2-Amino-3-methoxypropanamide Transformations

The search for effective biocatalysts for the transformation of this compound and its derivatives has focused on microorganisms and isolated enzymes with amidolytic (amide-hydrolyzing) capabilities.

Several microbial genera are known for their ability to produce amidase enzymes capable of hydrolyzing a variety of amide substrates. While direct studies on this compound are not extensively documented, strains from genera such as Rhodococcus, Klebsiella, and Burkholderia have been identified as potent producers of amidases that act on structurally similar short- and mid-chain amides. researchgate.netjmb.or.kr

Rhodococcus erythropolis : Strains of this bacterium have been shown to possess amidases that can hydrolyze mid-chain amides like isobutyramide (B147143) and butyramide. jmb.or.kr These enzymes are often involved in nitrile metabolism, acting sequentially with nitrile hydratases. jmb.or.kr

Klebsiella oxytoca : An amidase from this bacterium demonstrated activity on a range of aliphatic and aromatic amides. researchgate.net The enzyme from K. oxytoca was used for the stereospecific synthesis of enantiomerically pure acids from their corresponding amides. researchgate.net

Burkholderia phytofirmans : A novel amidase was identified in this strain with the ability to degrade 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, showcasing its utility in the kinetic resolution of complex amides. researchgate.net

A chemoenzymatic method for the synthesis of Lacosamide, a derivative of this compound, utilizes an enzymatic resolution step for the intermediate (R)-2-amino-N-benzyl-3-methoxypropanamide, highlighting the practical application of biocatalysts on this structural backbone. jocpr.com

Table 1: Examples of Microbial Strains with Potential for Amide Transformation

Microbial Strain Enzyme Type Substrate Examples Reference
Rhodococcus erythropolis Amidase Isobutyramide, Butyramide, 4-chloro-3-hydroxybutyramide jmb.or.kr
Klebsiella oxytoca Amidase Benzamide, Nicotinamide, Pyrazinamide researchgate.net
Burkholderia phytofirmans Amidase 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide researchgate.net
Geobacillus pallidus Thermostable Amidase Acetamide, Propionamide, Lactamide uct.ac.za

Amidases (EC 3.5.1.4) are the primary enzymes responsible for the hydrolysis of amide bonds to yield a carboxylic acid and ammonia (B1221849). uct.ac.zanih.gov These enzymes are found across a wide range of organisms and are often classified into two main categories: aliphatic amidases that act on short-chain substrates and those that hydrolyze arylamides. jmb.or.kr

Nitrilase Superfamily Amidases : Many identified amidases belong to the nitrilase superfamily. uct.ac.zanih.gov These enzymes are typically homooligomeric, often forming hexamers, and possess a key cysteine residue in their active site that acts as the catalytic nucleophile. uct.ac.za An example is the thermostable amidase from the thermophilic bacterium Geobacillus pallidus, which exists as a homohexamer of 38 kDa subunits. uct.ac.za

Metal-Dependent Amidases : Some amidases are metalloenzymes, requiring a metal ion for their activity. For instance, N-acetylmuramyl-L-alanine amidases are often zinc metalloenzymes. nih.gov The amidase from Burkholderia phytofirmans was identified as the first cobalt-dependent amidase within the acetamidase/formamidase family. researchgate.net

Lipases with Amidolytic Activity : Some lipases, such as Novozyme 435 (derived from Candida antarctica), exhibit promiscuous amidase activity. Novozyme 435 has been successfully employed in the enzymatic resolution of 2-amino-N-benzyl-3-methoxypropanamide, a key intermediate in the synthesis of the anticonvulsant drug Lacosamide. jocpr.com This demonstrates that enzymes other than dedicated amidases can effectively catalyze the transformation of this compound derivatives.

Mechanistic Enzymology of this compound Biotransformations

Understanding the enzymatic mechanisms provides insight into substrate specificity, reaction rates, and potential for optimization.

The kinetics of amide hydrolysis by amidases can often be described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration, yielding the parameters Vmax (maximum reaction velocity) and KM (Michaelis constant). nih.gov

Substrate Specificity : Amidases show varying degrees of substrate specificity. Aliphatic amidases typically hydrolyze short-chain aliphatic amides efficiently. jmb.or.kruct.ac.za For example, the amidase from Rhodococcus erythropolis hydrolyzes mid-chain substrates like isobutyramide more rapidly than short-chain ones. jmb.or.kr The amidase from the hyperthermophilic archaeon Pyrococcus yayanosii is active on a range of aliphatic amides including formamide (B127407) and acetamide. nih.gov The structure of this compound, a substituted short-chain aliphatic amide, makes it a plausible substrate for this class of enzymes.

Stereoselectivity : Many amidases are stereoselective, a property that is highly valuable in the synthesis of enantiomerically pure compounds. jmb.or.kruct.ac.za For instance, the amidase from Geobacillus pallidus shows D-selectivity towards lactamide, and an enzyme from Rhodococcus erythropolis enantioselectively hydrolyzes 4-chloro-3-hydroxybutyramide. jmb.or.kruct.ac.za This stereoselectivity is crucial in processes like the resolution of racemic 2-amino-N-benzyl-3-methoxypropanamide. jocpr.com

Table 2: Illustrative Kinetic Parameters of Representative Amidases on Various Substrates

Enzyme Source Substrate KM (mM) Optimal pH Optimal Temp (°C) Reference
Klebsiella oxytoca (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide 50 7.0 50 researchgate.net
Pyrococcus yayanosii Acetamide N/A 6.0 85 nih.gov
Geobacillus pallidus Acetamide 136 7.0 50 uct.ac.za

Note: N/A indicates data not available in the cited sources. This table is for illustrative purposes as direct kinetic data for this compound is limited.

The catalytic mechanism for the hydrolysis of the amide bond in this compound by an amidase generally involves a nucleophilic attack on the carbonyl carbon of the amide group.

Cysteine/Serine Nucleophile : For amidases in the nitrilase superfamily, the mechanism typically involves a catalytic triad, often comprising Cys-Glu-Lys. uct.ac.za A cysteine residue, activated by a general base, acts as the nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of ammonia and the formation of a covalent acyl-enzyme intermediate. The subsequent hydrolysis of this intermediate by a water molecule regenerates the free enzyme and releases the carboxylic acid product.

Intramolecular Catalysis Model : Studies on model compounds suggest that the hydrolysis of an amide bond can be facilitated by neighboring functional groups. scienceopen.com For a compound with a structure similar to this compound, the presence of a nearby amino group could potentially assist in the cleavage of the amide bond through intramolecular nucleophilic attack. scienceopen.com While this describes a potential chemical hydrolysis pathway, it also provides a model for how an enzyme's active site could be structured to position catalytic residues to achieve the same effect. scienceopen.com

Metabolic Fate of this compound in Model Organisms (Non-human)

Specific metabolic studies on this compound in non-human model organisms are not widely available. However, insights can be drawn from the metabolism of structurally related compounds, such as the anticonvulsant Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropanamide). nih.gov Xenobiotic metabolism generally proceeds through Phase I and Phase II reactions. nih.govresearchgate.net

Phase I Reactions : These reactions introduce or expose functional groups. For this compound, the most probable Phase I reaction is O-demethylation of the methoxy (B1213986) group to form a primary alcohol (2-amino-3-hydroxypropanamide). nih.gov This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov The resulting amino alcohol could undergo further oxidation or deamination.

Phase II Reactions : These reactions involve the conjugation of the parent compound or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. The exposed hydroxyl or amino groups could be targets for glucuronidation or sulfation.

The metabolic conversion of the related compound Lacosamide to its O-desmethyl metabolite has been observed, and this metabolite accounts for a significant portion of the excreted drug. nih.gov It is reasonable to hypothesize a similar primary metabolic pathway for this compound in various animal models. nih.govresearchgate.net

Table 3: Potential Metabolic Reactions for this compound in Non-Human Organisms

Metabolic Phase Reaction Type Potential Enzyme Family Resulting Metabolite Reference
Phase I O-Demethylation Cytochrome P450 (CYP) 2-Amino-3-hydroxypropanamide nih.gov
Phase I Oxidative Deamination Monoamine Oxidase (MAO) 3-methoxy-2-oxopropanamide researchgate.netresearchgate.net
Phase II Glucuronidation UDP-glucuronosyltransferase (UGT) Glucuronide conjugate of hydroxyl or amino group researchgate.net

Biotechnological Applications of this compound Biotransformations

The primary biotechnological application stemming from the biotransformation of derivatives of this compound is in the pharmaceutical industry, specifically in the synthesis of the anticonvulsant drug Lacosamide. Research has focused on developing efficient and stereoselective methods for producing the biologically active (R)-enantiomer of Lacosamide, and enzymatic biotransformation has emerged as a key technology.

A significant application involves the chemoenzymatic synthesis of Lacosamide, which utilizes an enzymatic resolution step to isolate the desired enantiomer from a racemic mixture. This method leverages the high selectivity of enzymes to achieve high enantiopurity, a critical factor for the drug's efficacy. One documented process begins with the synthesis of racemic 2-amino-N-benzyl-3-methoxypropanamide. jocpr.com This racemic mixture then serves as the substrate for enzymatic resolution.

The enzyme Novozyme 435, a commercial lipase (B570770), is employed to catalyze the selective acetylation of the (R)-enantiomer. jocpr.com This biotransformation yields (R)-2-Acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) with excellent enantioselectivity and in good yields. jocpr.com This chemoenzymatic approach presents a significant advantage over purely chemical synthesis routes, which may require more complex and expensive chiral reagents or separation techniques to achieve the same level of purity. jocpr.com

The process highlights how a derivative of this compound is a crucial intermediate in a biotechnological pathway designed for pharmaceutical manufacturing. The specificity of the enzyme allows for a more streamlined and efficient production of a stereochemically pure active pharmaceutical ingredient.

Table 1: Chemoenzymatic Synthesis of Lacosamide via Biotransformation

ParameterDescriptionSource
Starting Material (Substrate) 2-amino-N-benzyl-3-methoxypropanamide (racemic mixture) jocpr.com
Biocatalyst Novozyme 435 jocpr.com
Reaction Type Enzymatic Resolution (Acetylation) jocpr.com
Product (R)-2-Acetamido-N-benzyl-3-methoxypropanamide (Lacosamide) jocpr.com
Key Advantage High enantioselectivity jocpr.com
Reported Yield Good yields (88.6% for the precursor step) jocpr.com

Advanced Spectroscopic and Chromatographic Methodologies for 2 Amino 3 Methoxypropanamide Analysis

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for identifying and quantifying impurities. Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers provide the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas. nationalmaglab.org In the context of 2-Amino-3-methoxypropanamide, HRMS is crucial for confirming its molecular formula (C4H10N2O2) and for profiling process-related impurities or degradation products that may be present in a sample. nih.govakjournals.com

Studies on related compounds, such as (R)-2-amino-N-benzyl-3-methoxypropanamide, have demonstrated the power of HRMS coupled with liquid chromatography (LC-HRMS) to identify degradation products with precision. akjournals.comresearchgate.net For instance, the accurate mass measurement allows for the confident identification of unexpected by-products, such as oxazoline (B21484) derivatives that can form during synthesis. nih.gov

Tandem mass spectrometry (MS/MS or MS²) is an essential tool for structural elucidation. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion with an expected m/z of 119.08. While specific MS/MS data for this exact compound is not widely published, the fragmentation of the closely related N-benzyl derivative (2-amino-N-benzyl-3-methoxypropanamide, m/z 209.1280) provides a clear model for its expected behavior. akjournals.com The fragmentation of this related compound involves characteristic losses of the benzylamine (B48309) group, water, and methoxy (B1213986) group. akjournals.com

Based on established fragmentation principles for amino acids and amides, the MS/MS spectrum of this compound would likely reveal key fragmentation pathways. wikipedia.orgresearchgate.net Collision-induced dissociation (CID) would induce cleavage at the weakest bonds, primarily the C-C bonds and the amide bond.

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

Precursor Ion (m/z) Predicted Product Ion (m/z) Neutral Loss Inferred Fragment Structure
119.08 102.05 NH₃ (Ammonia) Ion resulting from the loss of the amino group.
119.08 87.04 CH₄O (Methanol) Ion resulting from the loss of the methoxy group and a hydrogen.
119.08 74.06 HCONH₂ (Formamide) Ion corresponding to the methoxy-ethylamine fragment.

This table is predictive and based on fragmentation principles. Actual experimental values may vary.

Isotopic labeling involves replacing one or more atoms of a molecule with their heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds serve as powerful tools in both mass spectrometry and NMR to trace metabolic pathways, elucidate reaction mechanisms, and serve as internal standards for precise quantification. symeres.comisotope.com

In the analysis of this compound, isotopic labeling can be applied in several ways:

Mechanistic Elucidation: To study its formation or degradation, ¹³C or ¹⁵N labeling can pinpoint the origin and fate of specific atoms within the molecular structure. symeres.com

Quantitative Analysis: A stable isotope-labeled version of this compound can be synthesized and used as an internal standard in LC-MS quantification assays. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate measurements. nih.gov

Metabolite Identification: When studying the metabolism of a related drug, deuterium labeling can help differentiate drug-derived metabolites from endogenous compounds in complex biological matrices. symeres.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution and in the solid state. uobasrah.edu.iq It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a chiral molecule like this compound, NMR is critical for confirming the constitution and, with specific methods, assigning the stereochemistry. The number of signals in a ¹H or ¹³C NMR spectrum indicates the number of chemically non-equivalent nuclei, while their chemical shifts provide clues about their electronic environment. mlsu.ac.in

While 1D NMR provides essential information, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR techniques spread the signals across a second frequency dimension, enhancing resolution and revealing correlations between nuclei. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the proton on the chiral carbon (C2) and the diastereotopic protons of the adjacent methylene (B1212753) group (C3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.org It is invaluable for assigning carbon resonances by correlating them to their known proton signals. An HSQC spectrum would definitively link the C2 proton to C2 and the C3 protons to C3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular skeleton. For example, the protons of the methoxy group would show a correlation to C3, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, regardless of whether they are bonded. libretexts.org This is particularly useful for conformational analysis and can aid in stereochemical assignment, especially when analyzing derivatives or complexes with chiral resolving agents.

Table 2: Expected 2D NMR Correlations for this compound

Technique Correlated Nuclei Information Gained
COSY H2 ↔ H3/H3' Confirms the C2-C3 bond connectivity.
HSQC H2 ↔ C2; H3/H3' ↔ C3; H(OCH₃) ↔ C(OCH₃) Assigns carbon signals based on attached protons.
HMBC H(OCH₃) ↔ C3; H2 ↔ C1 (carbonyl) Confirms methoxy group position and amide structure.

| NOESY | H2 ↔ H3/H3' | Provides information on spatial proximity and local conformation. |

Solid-State NMR (ssNMR) provides structural information on materials in their solid, non-crystalline, or polycrystalline forms. figshare.com This is particularly relevant for studying polymorphism, where a compound can exist in multiple crystalline structures with different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net

For this compound, ssNMR could be used to:

Characterize different polymorphic forms or solvates.

Determine the number of unique molecules in the crystallographic asymmetric unit.

Provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. rsc.org

Chromatographic Separation Techniques for this compound

Chromatography is the primary method for separating this compound from starting materials, by-products, and enantiomeric impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed. akjournals.comresearchgate.net

The separation is typically achieved using reversed-phase columns (e.g., C18) where a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), is used. akjournals.comscribd.com To improve peak shape and resolution for this basic compound, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. akjournals.comscribd.com

Given the chiral nature of this compound, chiral chromatography is essential for separating its (R)- and (S)-enantiomers. This can be accomplished by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. google.com The resolution of enantiomers of the N-benzyl derivative has been successfully demonstrated using chiral chromatographic techniques, a method directly applicable to the parent amine. google.com

Table 3: Representative HPLC Method Parameters

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (5 or 3 µm) Separation based on hydrophobicity. akjournals.com
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Gradient or isocratic elution of the analyte. akjournals.com
Flow Rate 0.5 - 2.0 mL/min Controls retention time and separation efficiency. scribd.com
Column Temp. 30 - 40 °C Optimizes separation and reduces viscosity. akjournals.com
Detection UV (e.g., 215 nm) or Mass Spectrometry (MS) Quantitation and identification. scribd.com

| Chiral Column | Cellulose (B213188) or Amylose-based CSP | Enantiomeric separation. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The separation of enantiomers, or mirror-image isomers, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have varying pharmacological effects. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of chiral compounds like this compound.

The core principle of chiral HPLC lies in the use of a chiral stationary phase (CSP). These stationary phases create a chiral environment where the enantiomers of the analyte can interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (B160209), are widely used for their broad enantioselectivity. For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated success in separating the enantiomers of various amino acid derivatives. nih.govkoreascience.kr

Method development in chiral HPLC involves the optimization of several parameters to achieve baseline separation of the enantiomers. Key considerations include the choice of the chiral stationary phase, the composition of the mobile phase (including the type of organic modifier and additives), and the detection method. nih.gov For amino acid derivatives, derivatization with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can enhance detection sensitivity, particularly with fluorescence detectors. koreascience.kr The use of polar organic solvents like ethanol (B145695) and methanol in the mobile phase has also been explored to develop "green" or environmentally friendly analytical methods. mdpi.com

The successful application of chiral HPLC allows for the accurate determination of the enantiomeric purity of this compound. This is critical for ensuring the quality and efficacy of related pharmaceutical products. For example, methods have been developed to determine enantiomeric impurities down to 0.1% (LOQ). cat-online.com

Table 1: Key Parameters in Chiral HPLC Method Development for Amino Acid Derivatives

ParameterDescriptionCommon Choices/Considerations
Chiral Stationary Phase (CSP) The core component responsible for enantioseparation.Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, macrocyclic antibiotic, protein-based. nih.govkoreascience.kr
Mobile Phase The solvent that carries the analyte through the column.Normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), polar organic mode. nih.govmdpi.comphenomenex.com
Additives/Modifiers Used to improve peak shape and resolution.Acids (e.g., trifluoroacetic acid), bases (e.g., diethylamine). nih.govkoreascience.kr
Detection The method used to detect the separated enantiomers.UV-Vis, Fluorescence (often requires derivatization), Mass Spectrometry (MS). koreascience.krcat-online.com
Flow Rate The speed at which the mobile phase moves through the column.Typically in the range of 0.5 - 2.0 mL/min for analytical scale. koreascience.kr
Temperature Can influence retention times and selectivity.Often controlled to ensure reproducibility.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Method Development

Beyond HPLC, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative and complementary approaches for the analysis of this compound and related compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. cat-online.com This typically involves converting the amino and carboxylic acid groups into less polar, more volatile esters or other derivatives. The development of a GC method requires careful optimization of several parameters, including the choice of a suitable capillary column, temperature programming, and detector type. obrnutafaza.hruonbi.ac.ke For instance, a common setup might involve a fused silica (B1680970) capillary column coated with a polyethylene (B3416737) glycol stationary phase and a flame ionization detector (FID). uonbi.ac.ke GC can be particularly useful for quantifying volatile impurities in the bulk material. The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, can be experimentally determined to aid in compound identification. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. d-nb.info For the analysis of amino acids, which are amphoteric, the pH of the background electrolyte (BGE) is a critical parameter that controls their charge and, consequently, their migration. nih.govstanford.edu To enhance sensitivity, especially with UV detection, derivatization with a chromophoric or fluorophoric tag is often employed. d-nb.info Micellar electrokinetic chromatography (MEKC), a mode of CE that uses surfactants (micelles) in the BGE, can be used to separate both charged and neutral analytes. d-nb.info

Table 2: Comparison of GC and CE for Amino Acid Analysis

FeatureGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with stationary phase.Separation based on electrophoretic mobility in an electric field. d-nb.info
Derivatization Often required to increase volatility. cat-online.comOften used to enhance detection sensitivity. d-nb.info
Instrumentation GC system with injector, column, oven, and detector (e.g., FID, MS). obrnutafaza.hrCE system with power supply, capillary, detector (e.g., UV, LIF). nih.gov
Typical Analytes Volatile and semi-volatile compounds.Charged and polar molecules, including large biomolecules.
Advantages High resolution, established methods. shimadzu.comHigh efficiency, fast analysis, low sample volume. d-nb.info
Limitations Requires volatile or derivatized analytes.Can have lower concentration sensitivity without preconcentration techniques.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Crystal Structure Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its crystal structure. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy is particularly useful for identifying the functional groups within a molecule. core.ac.uk The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), amide (C=O, N-H), and ether (C-O-C) functional groups. For example, the N-H stretching vibrations of a primary amine typically appear in the 3200-3600 cm⁻¹ region, while the C=O stretch of the amide group is expected around 1650 cm⁻¹. core.ac.uk The C-O stretching of the methoxy group would likely be observed in the 1100 cm⁻¹ region.

Raman Spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule, particularly those involving non-polar bonds. nih.gov It is a powerful tool for studying the crystal structure and polymorphism of solid materials. spectroscopyonline.com The Raman spectrum of crystalline this compound would exhibit sharp bands corresponding to lattice vibrations in the low-frequency region (typically below 200 cm⁻¹), which are sensitive to the crystal packing. researchgate.net Analysis of the Raman spectra can help differentiate between different polymorphic forms of the compound, which may have different physical properties. spectroscopyonline.com

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. researchgate.netresearchgate.nettandfonline.com DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Technique
Amine (-NH₂)N-H Stretch3200 - 3600IR, Raman
Amide (-CONH-)C=O Stretch1630 - 1680IR, Raman
N-H Stretch3100 - 3500IR
Methoxy (-OCH₃)C-O Stretch1050 - 1150IR
Alkane (C-H)C-H Stretch2850 - 3000IR, Raman
Aromatic Ring (from benzyl (B1604629) group)C=C Stretch1400 - 1600IR, Raman
C-H Stretch3000 - 3100IR, Raman

Note: The exact positions of the peaks can be influenced by the molecular environment, such as hydrogen bonding and crystal packing.

Biomolecular Interactions and Pre Clinical Mechanistic Insights of 2 Amino 3 Methoxypropanamide

Receptor Binding Studies and Ligand-Target Interactions (In Vitro)

There is currently no publicly available scientific literature detailing receptor binding studies or specific ligand-target interactions for 2-Amino-3-methoxypropanamide.

Assays for Agonistic or Antagonistic Activity (In Vitro)

No studies were identified that have assessed the agonistic or antagonistic activity of this compound at any specific receptor.

Biophysical Characterization of Binding (e.g., ITC, SPR)

A search for biophysical characterization of this compound's binding properties using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) yielded no results. Consequently, there is no data available on its binding affinity, kinetics, or thermodynamics with any biological target.

Enzyme Inhibition/Activation Kinetics (In Vitro)

No research has been published detailing the in vitro enzyme inhibition or activation kinetics of this compound. While studies have characterized the metabolism of its parent compound, Lacosamide, the direct enzymatic interactions of this specific metabolite have not been reported. akjournals.com

Reversible and Irreversible Inhibition Mechanisms

There is no information available to classify whether this compound acts as a reversible or irreversible inhibitor of any enzyme.

Allosteric Modulation Studies

No studies have been conducted to investigate the potential allosteric modulation of any enzyme or receptor by this compound.

Cellular Pathway Modulation in Model Systems (In Vitro Cell Lines, Non-human)

There are no published in vitro studies that have investigated the effects of this compound on modulating cellular pathways in any non-human cell line models.

Gene Expression and Protein Level Changes

There is currently no publicly available scientific literature detailing the effects of this compound on gene expression or protein levels. Comprehensive studies, such as microarray analyses, RNA-sequencing, or proteomic profiling, have not been published for this specific compound. Consequently, data on its potential to upregulate or downregulate specific genes or alter protein abundance remains uncharacterized.

Cellular Signaling Cascade Perturbations

Detailed mechanistic studies on the impact of this compound on cellular signaling cascades have not been reported in the available scientific literature. Research investigating its potential to modulate key signaling pathways, such as MAPK/ERK, PI3K/Akt, or JAK/STAT, is not available. Therefore, its influence on intracellular signal transduction remains unknown.

Interaction with Nucleic Acids and Lipids (In Vitro)

There is a lack of published in vitro studies investigating the direct interaction of this compound with nucleic acids (DNA and RNA) and lipids. Consequently, there is no available data from techniques such as electrophoretic mobility shift assays, fluorescence polarization, or surface plasmon resonance to characterize its binding affinity or specificity to these biomacromolecules. Similarly, its potential to interact with or disrupt lipid bilayers has not been documented.

Applications of 2 Amino 3 Methoxypropanamide in Advanced Chemical Synthesis and Materials Science

2-Amino-3-methoxypropanamide as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental in modern organic chemistry, enabling the synthesis of single-enantiomer drugs and other bioactive molecules with high efficacy. nih.gov Chiral amines and their derivatives are particularly valuable in asymmetric synthesis, serving as key intermediates or as parts of chiral catalysts and ligands. sigmaaldrich.com this compound, in its enantiomerically pure forms, serves as a valuable chiral precursor. ambeed.combldpharm.com Its synthesis often begins with chiral starting materials like D-serine or involves enzymatic resolution to ensure the selective formation of the desired (R) or (S)-enantiomer. smolecule.comgoogleapis.com

The structural complexity and biological activity of natural products often make them challenging synthetic targets. Functionalized building blocks like this compound are utilized in the synthesis of complex molecules, including analogues of natural products. For instance, a derivative of this compound is a component of a potent synthetic analogue of the natural product dolastatin 10, known as monomethyl auristatin E (MMAE). This complex molecule incorporates a (2S)-3-methoxy-2-[(...)]-propanamide fragment, highlighting the role of the original building block in constructing highly functionalized, biologically active agents. google.com These synthetic analogues are crucial components in advanced therapeutics like antibody-drug conjugates. google.com

Peptidomimetics are molecules designed to mimic the structural and functional properties of natural peptides but often with improved stability and bioavailability. nih.govupc.edu The design of these molecules frequently involves the incorporation of non-canonical or unnatural amino acids to constrain the conformation and enhance biological activity. nih.gov

This compound serves as a non-canonical amino acid building block for creating peptidomimetic oligomers. Its incorporation into a peptide backbone alters the chain's conformational properties and can introduce new functional groups for interaction with biological targets. nih.gov Research into glycopeptidomimetics, for example, has shown that incorporating units with similar functionalities can disrupt protein-protein interactions, such as those involved in the aggregation of the amyloid β-peptide. lancs.ac.uk This demonstrates the principle of using such specialized building blocks to create oligomers with specific therapeutic functions. lancs.ac.uk

Precursor for Advanced Polymeric Materials and Bioconjugates

The bifunctional nature of this compound allows it to act as a precursor for specialized polymers and bioconjugates. While its role in forming bulk polymers is a general application in materials science, its use in creating sophisticated bioconjugates is particularly well-documented.

A prime example is its application in the field of antibody-drug conjugates (ADCs). google.com ADCs are a class of targeted therapy where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker and drug components are often complex synthetic molecules. A derivative of this compound is part of the drug-linker system in an ADC, specifically within a monomethyl auristatin E (MMAE) payload linked via a tetrapeptide. google.com This illustrates the compound's role as a critical precursor in the development of advanced, targeted cancer therapeutics.

Table 1: Example of a Bioconjugate Incorporating a this compound Derivative
Bioconjugate TypeKey ComponentsRole of the Propanamide DerivativeReference
Antibody-Drug Conjugate (ADC)Antibody, Linker (e.g., -GGFG- tetrapeptide), Drug (e.g., Monomethyl auristatin E)Forms part of the complex drug payload, specifically (2S)-1-[(3R,4S,5S)-3-methoxy-4-[(N-methyl-L-Val-L-Val-)(methyl)amino]-5-methylheptanoyl]-2-pyrrolidinyl]-3-methoxypropanamide. google.com

Role in Catalyst Design and Ligand Development

In transition metal catalysis, ligands play a pivotal role in determining the efficiency, selectivity, and scope of a reaction. nih.gov The development of new ligand scaffolds is essential for advancing fields like C-H functionalization. Mono-N-protected amino acids (MPAAs) have emerged as a highly effective class of ligands for challenging palladium(II)-catalyzed reactions. nih.gov

As a functionalized amino acid, this compound and its N-protected derivatives are prime candidates for this ligand class. The inherent chirality of the molecule can be transferred to the catalytic process, enabling enantioselective transformations. nih.gov Studies have shown that Boc-protected amino acid ligands can provide high levels of stereoinduction in C-H activation reactions. nih.gov The structural features of the amino acid, including side-chain substituents, are fine-tuned to match specific substrates and optimize catalytic performance. nih.gov This positions this compound as a valuable platform for developing novel, tunable ligands for asymmetric catalysis.

Table 2: Mono-N-Protected Amino Acids (MPAAs) as Ligands in Catalysis
Ligand ClassCatalytic ApplicationKey FeaturesReference
Mono-N-Protected Amino Acids (e.g., Boc-protected leucine)Palladium(II)-Catalyzed Enantioselective C-H ActivationCommercially available, tunable, capable of high stereoinduction. The amino acid backbone provides a chiral scaffold. nih.gov
This compound (as a potential MPAA)Asymmetric SynthesisProvides a chiral, functionalized backbone suitable for modification into a specialized ligand. nih.gov

Applications in Chemical Probes and Molecular Tools for Research

The synthesis of unique molecular structures allows for the creation of chemical probes and tools to investigate complex biological systems. Peptidomimetics and oligomers synthesized from non-canonical amino acids like this compound can serve this purpose. nih.gov

By incorporating this building block into a peptide sequence, researchers can create molecular tools to probe protein-protein interactions. lancs.ac.uk For example, peptidomimetics designed to mimic the binding interface of a protein can be used to inhibit specific biological pathways, thereby elucidating their function. The design of oligomers that disrupt the aggregation of amyloid-β peptides is a clear example of using such molecules as research tools to understand and potentially combat neurodegenerative diseases. lancs.ac.uk Therefore, this compound is not only a building block for potential therapeutics but also a precursor to molecular probes that advance our understanding of fundamental biology.

Emerging Research Directions and Future Perspectives on 2 Amino 3 Methoxypropanamide

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Computational Focus)

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these computational tools are poised to accelerate research into 2-Amino-3-methoxypropanamide and its analogues. By processing vast datasets, AI can identify novel therapeutic targets, predict molecular interactions, and even design new chemical structures, significantly shortening the drug development timeline.

Computational approaches are particularly valuable for exploring the potential of compounds like this compound, which serves as a core scaffold for more complex molecules. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, are a key application. For instance, QSAR studies have been performed on derivatives of Lacosamide to understand the essential molecular features required for anticonvulsant activity. nih.govconicet.gov.ar One such study utilized Dragon software descriptors to develop a model with a high correlation coefficient (R=0.957), providing valuable insights into the structure-activity relationship. nih.govconicet.gov.ar These models can be used to virtually screen libraries of potential derivatives, prioritizing those with the highest predicted efficacy before undertaking costly and time-consuming laboratory synthesis.

Molecular docking simulations represent another powerful computational tool. These studies predict how a ligand, such as a derivative of this compound, might bind to a protein target. Docking studies on Lacosamide derivatives have suggested that the zinc-binding site of the enzyme carbonic anhydrase could be a potential target, identifying favorable van der Waals interactions with specific amino acid residues like Asn67, Gln92, and Phe131. nih.govconicet.gov.ar Furthermore, computational design has been used to create novel, high-affinity blockers for voltage-gated sodium channels, a known target class for these compounds. nih.govnih.gov By understanding these binding modes in silico, researchers can rationally design new analogues of this compound with improved affinity and selectivity for specific biological targets. encyclopedia.pubfrontiersin.org

Table 1: Application of AI/ML in the Study of this compound & Derivatives
Computational MethodApplicationPotential Outcome for this compound ResearchReference
QSAR ModelingCorrelate structural features of derivatives with anticonvulsant activity.Predictive models to guide the synthesis of new, more potent analogues. nih.govscience.gov
Molecular DockingSimulate binding interactions with protein targets like carbonic anhydrase and sodium channels.Identify key interactions and rationally design derivatives with enhanced target specificity. nih.govnih.gov
Virtual ScreeningScreen large chemical databases for molecules with similar properties or predicted activity.Identify novel scaffolds or derivatives for future preclinical testing. encyclopedia.pub
Molecular Dynamics (MD) SimulationsModel the dynamic interactions between a ligand and its target protein over time.Understand the stability of the ligand-protein complex and the mechanism of action at an atomic level. nih.gov

Sustainable Synthesis and Biomanufacturing Innovations

The pharmaceutical industry is increasingly prioritizing green and sustainable manufacturing processes, moving away from conventional chemical methods that often rely on harsh conditions and hazardous reagents. rsc.org Biocatalysis, the use of enzymes for organic synthesis, offers a promising alternative for the production of this compound and its derivatives. rsc.orgrsc.org

Enzymatic synthesis of the crucial amide bond is a key area of innovation. nih.gov Lipases, a class of enzymes that are robust and effective in non-aqueous (anhydrous) conditions, are particularly well-suited for this task. rsc.org Research has demonstrated that lipases like Candida antarctica lipase (B570770) B (CALB) can efficiently catalyze the formation of amides from free carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, achieving excellent yields without requiring intensive purification. nih.govresearchgate.netnih.gov This approach avoids the toxic coupling agents often used in traditional amide synthesis. rsc.org Lipases have been shown to be highly chemoselective, for instance, by selectively acylating an amine group in the presence of a hydroxyl group, a key transformation for functionalized amino acids. acs.orgacs.org

Chemoenzymatic strategies, which combine chemical steps with enzymatic reactions, provide powerful pathways to chiral amino acids and their amides. iupac.org For example, a Strecker synthesis can be coupled with an enantioselective enzymatic hydrolysis step, allowing for the conversion of a simple aldehyde into a chiral amino acid with high optical purity. frontiersin.org Such methods are critical for producing specific stereoisomers, like the (R)-enantiomer of this compound, which is often the more biologically active form in this class of compounds. wikipedia.org The use of enzymes like aminopeptidases and amidases for the kinetic resolution of racemic amino acid amides is another established and efficient method for obtaining enantiomerically pure products. iupac.org

Table 2: Biocatalytic Approaches for Amide Synthesis
Enzyme ClassExample EnzymeReaction TypeAdvantages for this compound SynthesisReference
LipasesCandida antarctica Lipase B (CALB)Direct amidation of carboxylic acids/estersHigh chemoselectivity, use of green solvents, mild reaction conditions, avoids toxic reagents. nih.govresearchgate.netacs.org
NitrilasesNitrilase from P. fluorescensEnantioselective hydrolysis of aminonitrilesEnables dynamic kinetic resolution when coupled with Strecker synthesis for high chiral purity. frontiersin.org
Aminopeptidases / AmidasesAminopeptidase from Pseudomonas putidaKinetic resolution of racemic amino acid amidesEfficiently separates enantiomers to yield optically pure products. iupac.org
ATP-dependent ligasesVariousATP-dependent amide bond formationOperates in aqueous conditions, mimicking natural biosynthesis. rsc.org

Novel Derivatization Strategies for Enhanced Selectivity

The core structure of this compound serves as a versatile scaffold for creating a diverse library of compounds through derivatization. The goal of these chemical modifications is to enhance biological activity and improve selectivity for specific molecular targets, thereby increasing therapeutic efficacy while potentially reducing off-target effects. Much of the insight into promising derivatization strategies comes from extensive structure-activity relationship (SAR) studies conducted on its N-acetylated analogue, Lacosamide. nih.gov

Key sites for modification on the this compound scaffold include the primary amino group, the methoxy (B1213986) group, and the amide moiety. For example, acylation of the amino group is a fundamental reaction; the N-acetyl group in Lacosamide is critical for its known activity. Exploring other acyl groups could modulate the compound's properties.

SAR studies have shown that the 3-oxy position is sensitive to steric bulk. Replacing the methyl group with larger alkyl substituents like isopropyl or cyclohexyl tends to decrease anticonvulsant activity, suggesting that small, non-bulky groups are preferred at this position for the highest efficacy in certain models. researchgate.net This provides a clear path for future derivatization efforts, focusing on small, non-polar modifications at the 3-oxy site to retain or enhance activity.

Furthermore, modifications to the N-benzyl group of the propanamide have been explored. Combining the functionalized amino acid pharmacophore with structural motifs from other drug classes has led to hybrid compounds with significant anticonvulsant activities. mdpi.com These derivatization strategies, which merge distinct structural elements, can lead to compounds that interact with multiple targets or exhibit novel mechanisms of action, highlighting a promising direction for future research.

Advanced Analytical Techniques for Real-Time Monitoring

The synthesis and study of this compound and its derivatives necessitate sophisticated analytical techniques for process monitoring, purification, and characterization. Emerging methods are moving beyond simple endpoint analysis to provide real-time data on reaction kinetics and the formation of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for real-time monitoring of enzymatic and chemical reactions. nih.govconicet.gov.ar Quantitative NMR (qNMR) allows for the simultaneous detection and quantification of substrates, products, and intermediates in a single experiment without the need for separation or derivatization. walisongo.ac.idresearchgate.net This technique can be used to follow the progress of the enzymatic synthesis of this compound, providing high-quality kinetic data that can be used to determine fundamental parameters like the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). walisongo.ac.idresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another indispensable technique, especially for identifying and quantifying the compound and its potential impurities or degradation products at very low levels. wisdomlib.orgwisdomlib.org Highly sensitive LC-MS methods have been developed to analyze Lacosamide and its process-related impurities, including its parent amine, demonstrating the ability to detect substances at parts-per-million (ppm) concentrations. wisdomlib.org Advanced LC-MS platforms, such as those combining a quadrupole with a linear ion trap (QqLIT-MS) or an ion trap with time-of-flight (IT/TOF-MS), are used in forced degradation studies. akjournals.comresearchgate.net These studies expose the drug to stress conditions (acid, base, oxidation) to identify potential degradation products and elucidate degradation pathways, which is crucial information for ensuring the stability and quality of a pharmaceutical compound. akjournals.comresearchgate.net

Exploration of New Biological Targets and Mechanisms (Pre-clinical)

While the precise mechanism of this compound itself is not fully defined, preclinical research on its N-acetylated derivative, Lacosamide, has revealed a dual mode of action that provides a roadmap for future investigation. wikipedia.orgnih.govnih.gov These studies form the basis for exploring the biological targets and therapeutic potential of the parent compound and its future derivatives.

The primary mechanism identified for Lacosamide is the selective enhancement of the slow inactivation of voltage-gated sodium channels. wikipedia.orgnih.gov This action stabilizes hyperexcitable neuronal membranes without affecting normal physiological function, which is a desirable characteristic for an anticonvulsant. wikipedia.org Research suggests that (R)-2-amino-N-benzyl-3-methoxypropanamide, as an impurity and metabolite of Lacosamide, may possess similar pharmacological properties and interact with sodium channels. smolecule.com Future preclinical studies should aim to directly characterize the interaction of this compound and its novel derivatives with various sodium channel subtypes (e.g., Naᵥ1.7) to determine their potency and selectivity. portlandpress.com

A second, distinct biological target identified for Lacosamide is the Collapsin Response Mediator Protein 2 (CRMP2). nih.goveuropa.eu CRMP2 is a phosphoprotein involved in neuronal differentiation and axonal guidance. europa.eu By binding to CRMP2, Lacosamide can modulate neuronal connectivity, which may contribute to its therapeutic effects. wikipedia.orgportlandpress.com This interaction opens up a completely different avenue of research beyond ion channels. CRMP2 is implicated in various neuro-pathological conditions, and its modulation could be relevant for treating not only epilepsy but also neuropathic pain and other neurological disorders. portlandpress.comnih.govnih.gov Preclinical investigation into how this compound and its derivatives bind to and modulate CRMP2 function is a key future perspective that could unlock new therapeutic applications. acs.orgspandidos-publications.com

Table 3: Potential Preclinical Research Areas
Potential TargetPreclinical Model/AssayResearch QuestionReference
Voltage-Gated Sodium Channels (VGSCs)Patch-clamp electrophysiology on specific Naᵥ subtypes (e.g., Naᵥ1.7)Does this compound or its derivatives selectively modulate slow inactivation? What is the potency and selectivity profile? wikipedia.orgportlandpress.com
Collapsin Response Mediator Protein 2 (CRMP2)In vitro binding assays; neuronal culture modelsCan this compound bind to CRMP2? How does this interaction affect neuronal outgrowth and signaling pathways? nih.goveuropa.eu
Animal Models of EpilepsyMaximal electroshock seizure (MES) test; 6 Hz seizure modelDo novel derivatives of this compound show anticonvulsant activity? wikipedia.orgopenaccessjournals.com
Animal Models of Neuropathic PainSciatic nerve ligation model; formalin pain modelCan novel derivatives alleviate pain-like behaviors, suggesting broader therapeutic potential? mdpi.comnih.gov

Q & A

Basic: What are the key synthetic routes for 2-Amino-3-methoxypropanamide, and how do reaction conditions influence product yield and purity?

Answer:
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, amidation of 3-methoxypropanoic acid derivatives with ammonia or amine precursors under anhydrous conditions is a common approach. Reaction conditions such as temperature (typically 0–25°C for sensitive intermediates), solvent polarity (e.g., DMF or THF), and pH (controlled via buffered systems) critically influence yield and purity. Side reactions like over-alkylation or hydrolysis can be mitigated by using protecting groups for the amino and methoxy functionalities . Advanced protocols recommend iterative optimization using design-of-experiment (DoE) methodologies to balance competing reaction pathways .

Basic: What spectroscopic methods are recommended for characterizing this compound, and how should data interpretation account for structural isomerism?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the methoxy and amino group positions. Infrared (IR) spectroscopy helps identify characteristic stretches (e.g., N–H at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns. For isomers (e.g., 2-amino vs. 3-amino substitution), 2D NMR techniques like COSY and NOESY can resolve spatial proximity differences. Researchers must compare experimental data with computational predictions (e.g., density functional theory, DFT) to rule out tautomeric or conformational ambiguities .

Advanced: How can researchers optimize multi-step synthesis protocols to improve enantiomeric purity in this compound derivatives?

Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives to direct stereochemistry during amide bond formation.
  • Asymmetric catalysis : Palladium or organocatalysts (e.g., proline derivatives) in key coupling steps.
  • Chromatographic resolution : Preparative HPLC with chiral columns (e.g., amylose-based) to separate enantiomers post-synthesis.
    Reaction monitoring via circular dichroism (CD) or polarimetry ensures stereochemical fidelity. Multi-step workflows require rigorous intermediate purification to prevent racemization, particularly under acidic or high-temperature conditions .

Advanced: What strategies address discrepancies in reported biological activity data across different studies?

Answer:
Discrepancies often arise from variations in:

  • Compound form : Hydrochloride salts (e.g., CAS 17463-68-2) vs. free bases may exhibit differing solubility and bioavailability .
  • Assay conditions : Standardize cell culture media pH, temperature, and incubation times. Use internal controls (e.g., known inhibitors) to validate enzyme inhibition assays.
  • Structural analogs : Compare activity with closely related derivatives (e.g., 2-Amino-3-(4-methylphenyl)propanamide) to isolate the methoxy group’s contribution. Meta-analyses using cheminformatics tools (e.g., PubChem BioAssay) can identify confounding factors .

Basic: What are the stability profiles and recommended storage conditions for this compound in aqueous vs. anhydrous environments?

Answer:
The compound is hygroscopic and prone to hydrolysis in aqueous media. Long-term stability in solution requires buffering at pH 6–7 and storage at –20°C with desiccants. In anhydrous environments (e.g., sealed under argon), it remains stable at 4°C for >6 months. Accelerated stability studies (40°C/75% relative humidity) predict degradation pathways, with LC-MS used to identify byproducts like 3-methoxypropanoic acid .

Advanced: How can computational chemistry predict reactivity and guide experimental design for novel derivatives?

Answer:

  • Reactivity prediction : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair density influences its participation in Schiff base formation .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets like GABA transaminase, guiding structural modifications for enhanced binding affinity.
  • Retrosynthetic analysis : Tools like Synthia™ propose feasible synthetic routes for novel analogs, prioritizing steps with high atom economy .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste.
  • First aid : Flush eyes with water for 15 minutes; for skin contact, wash with soap and water. Medical supervision is required due to potential delayed toxicity .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound batches?

Answer:

  • Detection limits : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 210–220 nm) identifies impurities at 0.1% levels. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.
  • Method validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and linearity. Use spiked recovery experiments to quantify losses during sample preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.